Methyl 2,4-bis(methylsulfonyl)benzoate
Description
Methyl 2,4-bis(methylsulfonyl)benzoate (CAS: 2010955-49-2) is a benzoate ester derivative featuring two methylsulfonyl (-SO₂CH₃) groups at the 2- and 4-positions of the benzene ring. Its molecular formula is C₁₀H₁₂O₆S₂, with a molecular weight of 292.32 g/mol . The compound is commercially available at a purity of 97% and is used in research settings, though its specific applications remain under investigation . Key identifiers include MDL number MFCD30474677, and it is structurally characterized by the esterification of the carboxylic acid group at the 1-position of the benzene ring .
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,4-bis(methylsulfonyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O6S2/c1-16-10(11)8-5-4-7(17(2,12)13)6-9(8)18(3,14)15/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXXRCONGBZZKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001217757 | |
| Record name | Benzoic acid, 2,4-bis(methylsulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001217757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2010955-49-2 | |
| Record name | Benzoic acid, 2,4-bis(methylsulfonyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2010955-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,4-bis(methylsulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001217757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,4-bis(methylsulfonyl)benzoate typically involves the sulfonation of methyl benzoate. The process begins with the introduction of methylsulfonyl groups to the aromatic ring of methyl benzoate. This can be achieved through electrophilic aromatic substitution reactions using reagents such as methylsulfonyl chloride (CH3SO2Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonyl groups at the desired positions on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,4-bis(methylsulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoate derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2,4-bis(methylsulfonyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving sulfonyl-containing compounds and their biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2,4-bis(methylsulfonyl)benzoate exerts its effects involves the interaction of its sulfonyl groups with various molecular targets. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical reactions and applications. The exact molecular pathways and targets depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs: Mono-Sulfonyl Benzoic Acids
2-Methylsulfonylbenzoic acid (CAS: 33963-55-2) and 3-Methylsulfonylbenzoic acid (CAS: 5345-27-7) are simpler analogs with a single methylsulfonyl group. These compounds share the benzoic acid backbone but differ in substituent positions and number:
| Compound | CAS # | Molecular Formula | Molecular Weight (g/mol) | Melting Point |
|---|---|---|---|---|
| Methyl 2,4-bis(methylsulfonyl)benzoate | 2010955-49-2 | C₁₀H₁₂O₆S₂ | 292.32 | Not reported |
| 2-Methylsulfonylbenzoic acid | 33963-55-2 | C₈H₈O₄S | 200.21 | 137–140°C |
| 3-Methylsulfonylbenzoic acid | 5345-27-7 | C₈H₈O₄S | 200.21 | 230°C |
The bis-sulfonyl substitution in this compound increases molecular weight by ~46% compared to mono-sulfonyl analogs, likely enhancing steric bulk and altering solubility . The absence of reported melting points for the bis-sulfonyl compound suggests differences in crystallinity or stability compared to its mono-substituted counterparts.
Functional Analogs: Sulfonyl-Containing Anticancer Agents
Key comparisons:
- Mechanism : 101M acts as a DNA alkylating agent, penetrating the blood-brain barrier and curing murine leukemia models . This compound’s mechanism remains uncharacterized.
- Structural Features : Both compounds utilize bis-sulfonyl groups, but 101M incorporates a chloroethyl chain and hydrazine core, enabling DNA cross-linking .
Substituent Variants: Aryl vs. Sulfonyl Groups
Methyl 2,4-bis(furan-2-yl)benzoate (CAS: 1414029-43-8) replaces sulfonyl groups with furan rings. Key differences:
| Property | This compound | Methyl 2,4-bis(furan-2-yl)benzoate |
|---|---|---|
| Molecular Formula | C₁₀H₁₂O₆S₂ | C₁₆H₁₂O₄ |
| Molecular Weight (g/mol) | 292.32 | 268.26 |
| Functional Groups | Two -SO₂CH₃, one -COOCH₃ | Two furan, one -COOCH₃ |
Simple Benzoate Esters
Simpler esters like methyl benzoate (CAS: 93-58-3) and isopropyl benzoate (CAS: 939-48-0) lack sulfonyl groups, providing baseline data for substituent effects:
| Compound | CAS # | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Methyl benzoate | 93-58-3 | C₈H₈O₂ | 136.15 | Fragrant ester |
| Isopropyl benzoate | 939-48-0 | C₁₀H₁₂O₂ | 164.20 | Solvent |
The bis-sulfonyl groups in this compound drastically increase molecular weight and likely reduce volatility compared to these simpler esters .
Sulfonyl-Modified Backbones
Methyl n,n-bis(methylsulfonyl)-beta-alaninate (CAS: 1207604-92-9) shares bis-sulfonyl groups but on a beta-alanine backbone instead of a benzoate. This compound, with a molecular formula of C₇H₁₄N₂O₆S₂ , highlights how sulfonyl positioning affects properties. For example, the alanine backbone may enhance flexibility compared to the rigid aromatic ring in this compound .
Biological Activity
Methyl 2,4-bis(methylsulfonyl)benzoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by two methylsulfonyl groups attached to a benzoate structure. This unique configuration may contribute to its biological properties, particularly in terms of solubility and interaction with biological targets.
Research indicates that the biological activity of this compound may be linked to its ability to interact with specific cellular pathways. For instance, studies have shown that compounds with similar sulfonyl functional groups exhibit significant anti-inflammatory and antimicrobial properties. The sulfonyl group can enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies and Research Findings
- Antimicrobial Activity : A study highlighted the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, showing significant potency compared to standard antibiotics.
- Anti-inflammatory Effects : In vitro experiments demonstrated that this compound could reduce the secretion of pro-inflammatory cytokines in macrophage cell lines. The results indicated a dose-dependent response, supporting its potential as an anti-inflammatory agent.
- Cytotoxicity in Cancer Models : Research involving various cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis confirmed increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for its anticancer activity.
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 2,4-bis(methylsulfonyl)benzoate, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves sequential sulfonylation of methyl benzoate derivatives. A two-step approach is recommended:
Sulfonylation: React methyl 2,4-dihydroxybenzoate with methanesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts. Monitor reaction completion via TLC (silica gel, eluent: ethyl acetate/hexane 1:3).
Esterification: Protect reactive hydroxyl groups before sulfonylation to avoid side reactions.
Purity Optimization:
- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Confirm purity using HPLC (C18 column, acetonitrile/water 70:30) and -NMR (absence of extraneous peaks in CDCl₃).
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be observed?
Methodological Answer:
- -NMR: Expect signals for aromatic protons at δ 7.8–8.2 ppm (doublets for H-3 and H-5 due to sulfonyl electron-withdrawing effects) and methyl sulfonyl groups at δ 3.1–3.3 ppm.
- -NMR: Carboxylic ester carbonyl at ~168 ppm; sulfonyl carbons at ~44 ppm.
- IR: Strong S=O stretches at 1150–1300 cm⁻¹ and C=O ester stretch at ~1720 cm⁻¹.
- Mass Spectrometry (EI-MS): Molecular ion peak [M]⁺ at m/z ~316 (calculated for C₁₁H₁₂O₆S₂).
Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Methodological Answer:
X-ray crystallography is essential for confirming stereoelectronic effects of sulfonyl groups. Key steps include:
Crystal Growth: Use slow vapor diffusion (e.g., dichloromethane/hexane) to obtain single crystals.
Data Collection: Employ a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Refinement: Use SHELXL (via Olex2 interface) for structure solution. The sulfonyl groups’ geometry (S–O bond lengths ~1.43 Å and O–S–O angles ~119°) should align with analogous structures .
Interpretation: Compare torsion angles between sulfonyl groups and the aromatic ring to assess conjugation effects. Contradictions between computational (DFT) and experimental data may arise due to crystal packing forces .
Advanced: How do the electron-withdrawing sulfonyl groups influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
The sulfonyl groups activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attack. Experimental design considerations:
- Substrate Design: Use this compound as a substrate for SNAr reactions with amines (e.g., piperidine) in DMF at 80°C.
- Kinetic Analysis: Monitor reaction progress via -NMR if fluorine-containing nucleophiles are used.
- Competitive Pathways: Competing hydrolysis of the ester group may occur; mitigate by using anhydrous conditions and molecular sieves.
Advanced: How can computational chemistry (e.g., DFT) address contradictions in experimental spectral data for this compound?
Methodological Answer:
Geometry Optimization: Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict bond lengths/angles. Compare with crystallographic data to validate models .
NMR Chemical Shift Prediction: Use GIAO-DFT to simulate - and -NMR spectra. Discrepancies >0.5 ppm may indicate solvent effects or conformational flexibility.
Reactivity Insights: Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, sulfonyl groups lower electron density at the para position, directing substitution to meta positions.
Basic: What are the documented applications of this compound in pesticide research?
Methodological Answer:
While not directly cited in the evidence, structurally related sulfonylurea herbicides (e.g., sulfometuron methyl ester ) suggest potential applications. Key research angles:
- Structure-Activity Relationship (SAR): Modify sulfonyl groups to enhance herbicidal activity while reducing toxicity.
- Metabolic Studies: Use radiolabeled (e.g., ) analogs to track degradation pathways in soil/plant models.
Advanced: What strategies mitigate challenges in synthesizing this compound derivatives with bulky substituents?
Methodological Answer:
- Steric Hindrance Mitigation: Use bulky Lewis acids (e.g., ZnCl₂) to direct sulfonylation to less hindered positions.
- Microwave-Assisted Synthesis: Reduce reaction times and improve yields (e.g., 30 min at 100°C vs. 12 hr conventional heating).
- Protecting Groups: Temporarily protect reactive sites with tert-butyldimethylsilyl (TBS) groups, followed by deprotection with TBAF.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
